Florasulam
Overview
Description
Florasulam is a triazolopyrimidine sulfonanilide herbicide used for post-emergence control of dicotyledonous weeds in cereals. It is particularly effective against broadleaf weeds in wheat and has been the subject of various studies to understand its behavior in different environmental conditions and its interaction with biological systems .
Synthesis Analysis
Molecular Structure Analysis
Florasulam's molecular structure includes a triazolopyrimidine ring, which is a fused triazole and pyrimidine, and a sulfonanilide moiety. This structure is responsible for its herbicidal activity, as it inhibits the acetolactate synthase (ALS) enzyme in plants . The specific interactions between florasulam and the ALS enzyme are not detailed in the provided papers, but such interactions are typically characterized by binding to the active site of the enzyme, preventing the synthesis of essential amino acids.
Chemical Reactions Analysis
The degradation of florasulam in the environment involves several chemical reactions. In soil, florasulam is rapidly degraded by microbial action, with the first step being the conversion of the methoxy group to a hydroxy group. This is followed by the breakdown of the triazolopyrimidine ring and eventual mineralization to carbon dioxide . In aqueous systems, photolytic degradation is significant, with indirect photolytic processes playing an important role in the degradation of florasulam in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of florasulam, such as its dissipation kinetics, residues, and sorption characteristics, have been extensively studied. The half-life of florasulam in soil and wheat plants varies depending on environmental conditions, with values ranging from less than a day to over 10 days . Sorption studies indicate that florasulam has low initial sorption coefficients in soil, which increase over time . The herbicide's interaction with bovine serum albumin suggests that it can form stable complexes with proteins, which may influence its environmental fate and bioavailability .
Case Studies and Environmental Impact
Several case studies have been conducted to monitor the response of weed populations to florasulam, assess its dissipation and residue levels in agricultural ecosystems, and evaluate its effects on soil quality and microbial communities. For instance, baseline sensitivity monitoring of Papaver rhoeas populations across Europe has been established to detect any potential resistance development to florasulam . Studies on the dissipation kinetics and residues of florasulam in wheat ecosystems have shown that its terminal residues in wheat grain are below the maximum residue limits set by China, indicating safety for human consumption . The persistence of florasulam in different soil types and its effects on microbial soil quality indicators have also been investigated, revealing that the recommended dose of florasulam does not ultimately impair microbial components of the soil .
Scientific Research Applications
Uptake, Translocation, and Metabolism in Agricultural Applications
Florasulam, a post-emergence broadleaf herbicide, is used primarily in wheat cultivation. It exhibits selective action, primarily through differential metabolism rates between wheat and broadleaf weeds. In wheat, it's metabolized by hydroxylation of the aniline ring followed by glucose conjugation. Broadleaf weeds, however, metabolize it much slower, making it an effective herbicide for wheat fields. The study by Deboer et al. (2006) in "Pest Management Science" provides detailed insights into this process (Deboer, Thornburgh, & Ehr, 2006).
Baseline Sensitivity in Weed Control
Paterson et al. (2002) established baseline sensitivity of key weed species, particularly Papaver rhoeas, to Florasulam. This research, crucial for understanding natural variation in weed response, involves detailed seed collection and glasshouse tests to generate sensitivity indices (Paterson, Shenton, & Straszewski, 2002).
Efficacy in Weed Control
Baghestani et al. (2007) conducted field experiments to evaluate the efficacy of Florasulam in controlling broadleaved weeds in wheat, highlighting its effectiveness and potential for increasing wheat yield (Baghestani, Zand, Soufizadeh, Bagherani, & Deihimfard, 2007).
Environmental Impact and Degradation
Su et al. (2017) investigated the degradation of Florasulam in soils, important for understanding its environmental impact. They found variations in degradation rates across different soil types, influenced by factors like temperature, moisture content, and pH (Su, Xu, Hao, Wu, Wang, & Lu, 2017).
Soil Quality and Microbial Indicators
Mukherjee et al. (2016) explored the persistence of Florasulam and its effects on microbial indicators of soil quality, providing insights into its environmental impact and interaction with soil microorganisms (Mukherjee, Tripathi, Mukherjee, Bhattacharyya, & Chakrabarti, 2016).
Soil Degradation Pathway
Jackson et al. (2000) studied the degradation pathway of Florasulam in various soil types under aerobic conditions, identifying key metabolites and degradation processes (Jackson, Ghosh, & Paterson, 2000).
Future Directions
properties
IUPAC Name |
N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXATCCPQKOEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044340 | |
Record name | Florasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C), In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C) | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death. | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Florasulam | |
Color/Form |
Solid | |
CAS RN |
145701-23-1 | |
Record name | Florasulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145701-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Florasulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florasulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Florasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-8-fluoro-5-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00A64ZX8NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-221 °C (decomposes); also reported as 193.5-230.5 °C | |
Record name | Florasulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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